molecular formula C9H13BrN2 B6149856 5-bromo-3-tert-butylpyridin-2-amine CAS No. 1936182-19-2

5-bromo-3-tert-butylpyridin-2-amine

Cat. No.: B6149856
CAS No.: 1936182-19-2
M. Wt: 229.1
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-tert-butylpyridin-2-amine is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a bromine atom at the 5-position, a tert-butyl group at the 3-position, and an amine group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-tert-butylpyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction typically occurs under mild conditions and provides moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of appropriate catalysts and reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-tert-butylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Arylboronic Acids: React with the bromine atom in the presence of a palladium catalyst.

    Base: Such as potassium carbonate, to facilitate the reaction.

Major Products Formed

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-bromo-3-tert-butylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-tert-butylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and tert-butyl groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylpyridin-3-amine: Shares the bromine and amine groups but differs in the position of the methyl group.

    3-tert-butylpyridin-2-amine: Lacks the bromine atom but has the tert-butyl and amine groups.

Uniqueness

5-bromo-3-tert-butylpyridin-2-amine is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The combination of the bromine atom, tert-butyl group, and amine group in the pyridine ring makes it a valuable compound for various applications .

Properties

CAS No.

1936182-19-2

Molecular Formula

C9H13BrN2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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